3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline
Overview
Description
3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline is a chemical compound with the molecular formula C15H11FN2O and a molecular weight of 254.26 g/mol It features an oxazole ring substituted with a 4-fluorophenyl group and an aniline moiety
Preparation Methods
The synthesis of 3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline typically involves the formation of the oxazole ring followed by the introduction of the 4-fluorophenyl and aniline groups. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluoroaniline with a suitable oxazole precursor in the presence of a catalyst can yield the desired compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the aniline moiety.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions due to its structural features.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline involves its interaction with specific molecular targets. The oxazole ring and the aniline moiety can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline can be compared with other similar compounds, such as:
2-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]aniline: Similar structure but different substitution pattern on the oxazole ring.
Oxazole derivatives: Compounds with variations in the oxazole ring or different substituents, which may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-12-6-4-10(5-7-12)14-9-18-15(19-14)11-2-1-3-13(17)8-11/h1-9H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIOFHNHEASHFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=C(O2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301242735 | |
Record name | Benzenamine, 3-[5-(4-fluorophenyl)-2-oxazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301242735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956306-30-1 | |
Record name | Benzenamine, 3-[5-(4-fluorophenyl)-2-oxazolyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956306-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 3-[5-(4-fluorophenyl)-2-oxazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301242735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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